5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine
Description
Properties
IUPAC Name |
1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FIN3O4/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)17-4-5(13)9(15)16-11(17)18/h4,6-8,10H,3H2,1-2H3,(H2,15,16,18)/t6-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAZHQCJQUGKRZ-FDDDBJFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FIN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168019 | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61787-05-1 | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61787-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, 5′-deoxy-5-fluoro-5′-iodo-2′,3′-O-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using isopropylidene groups to form 2’,3’-O-isopropylidene derivatives.
Introduction of Fluorine and Iodine: Fluorine and iodine atoms are introduced at the 5’ position through halogenation reactions. This step often involves the use of reagents such as N-iodosuccinimide (NIS) and diethylaminosulfur trifluoride (DAST).
Deprotection: The isopropylidene groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorine and iodine sites.
Hydrolysis: The isopropylidene groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
Diethylaminosulfur trifluoride (DAST): Used for fluorination.
Acidic or Basic Conditions: Used for hydrolysis and deprotection reactions.
Major Products Formed
The major products formed from these reactions include various substituted nucleoside analogs, which can be further utilized in biochemical and pharmacological studies.
Scientific Research Applications
Antiviral Research
5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine has been studied for its antiviral properties, particularly against RNA viruses. Its structural similarity to naturally occurring nucleosides allows it to interfere with viral replication mechanisms.
Case Study Example : A study published in Antiviral Research demonstrated that this compound inhibits the replication of hepatitis C virus (HCV) in vitro, showing promise as a therapeutic agent for HCV infection. The mechanism involves the incorporation of the analog into viral RNA, leading to premature termination of RNA synthesis .
Cancer Therapy
The compound has also been explored for its potential in cancer treatment. As a nucleoside analog, it can be incorporated into DNA and RNA, disrupting normal cellular processes.
Case Study Example : Research published in Cancer Chemotherapy and Pharmacology highlighted its effectiveness against various cancer cell lines, including breast and lung cancer. The study found that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Molecular Biology Tools
In molecular biology, this compound serves as a valuable tool for studying nucleic acid interactions and modifications.
Application : It can be used in the synthesis of modified oligonucleotides for research purposes, allowing scientists to investigate the effects of fluorinated nucleotides on hybridization and stability.
Data Table of Applications
Mechanism of Action
The mechanism of action of 5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-isopropylidenecytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine and iodine atoms play crucial roles in enhancing the compound’s binding affinity to nucleic acid targets and inhibiting enzymatic processes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Molecular Properties :
- Formula: C₁₂H₁₅FIN₃O₄
- Molecular Weight: 411.17 g/mol
- Key Features: The iodine atom increases molecular weight and lipophilicity, while the isopropylidene group improves resistance to enzymatic degradation .
Applications: Primarily used as a synthetic intermediate in nucleoside chemistry for antiviral or anticancer drug development.
Structural and Functional Analogues
Biological Activity
5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine (abbreviated as FIC) is a nucleoside analogue that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article will explore the biological activity of FIC, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.
FIC is characterized by the following chemical properties:
- CAS Number : 61787-05-1
- Molecular Formula : C₁₁H₁₃F₁I₁N₁O₅
- Molecular Weight : 355.13 g/mol
FIC exhibits biological activity primarily through its interaction with nucleic acid synthesis pathways. The incorporation of fluorine and iodine into its structure enhances its affinity for nucleoside transporters and polymerases, which are crucial for DNA and RNA synthesis.
- Inhibition of Nucleoside Metabolism : FIC acts as an inhibitor of nucleoside metabolism, leading to altered nucleotide pools within the cell. This can disrupt normal cellular functions and promote apoptosis in rapidly dividing cells, such as cancer cells .
- Antiviral Activity : Preliminary studies suggest that FIC may exhibit antiviral properties by inhibiting viral replication mechanisms. This is particularly relevant in the context of RNA viruses, where nucleoside analogues can interfere with viral RNA polymerases .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential therapeutic window of FIC. Various studies have employed different cell lines to assess its effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (breast cancer) | 10.2 | Disruption of DNA synthesis |
| A549 (lung cancer) | 12.8 | Inhibition of cell proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing FIC's potency against various cancer cell lines.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Organic & Biomolecular Chemistry evaluated the anticancer properties of FIC in vitro using multiple cancer cell lines. Results indicated significant cytotoxic effects, with a focus on apoptosis induction through caspase activation pathways .
- Antiviral Research : Another research effort explored the antiviral efficacy of FIC against influenza virus strains. The findings demonstrated that FIC could reduce viral titers significantly in infected cell cultures, suggesting its potential as an antiviral agent .
- Toxicity Assessment : A comprehensive toxicity assessment was conducted using various mammalian cell lines to evaluate the safety profile of FIC. The results indicated that while FIC exhibits cytotoxic effects on cancer cells, it shows lower toxicity towards normal human fibroblasts, highlighting its selective action against malignant cells .
Q & A
Q. Q1. What are the key synthetic steps for preparing 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine, and how does the isopropylidene group influence the reaction?
Methodological Answer: The synthesis typically involves:
Protection of 2',3'-hydroxyl groups : The isopropylidene group is introduced via acid-catalyzed condensation with acetone or 2,2-dimethoxypropane to block reactive hydroxyls, ensuring regioselectivity in subsequent halogenation steps .
Halogenation at the 5' position : Sequential fluorination and iodination are performed using reagents like DAST (diethylaminosulfur trifluoride) for fluorination and iodine monochloride (ICl) in anhydrous conditions for iodination. The isopropylidene group prevents undesired side reactions at the 2',3' positions .
Deprotection (optional) : Acidic hydrolysis (e.g., dilute HCl) removes the isopropylidene group if required for downstream applications.
Characterization : Post-synthesis, confirm structural integrity via ¹H-NMR (e.g., δ 1.3–1.5 ppm for isopropylidene methyl groups) and mass spectrometry. Purity (>99%) is validated using HPLC with UV detection at 260 nm .
Q. Q2. How can researchers validate the purity and stability of this compound under laboratory storage conditions?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, gradient elution). Compare retention times with a certified reference standard. Impurity peaks should be <1% .
- Stability Testing :
- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–3 months. Monitor degradation via HPLC; degradation products (e.g., free cytidine) appear as new peaks.
- Light Sensitivity : Protect from UV light using amber vials. Conduct accelerated degradation studies under UV exposure (e.g., 254 nm for 24 hours) .
Advanced Research Questions
Q. Q3. What mechanisms underlie the antiviral potential of this compound, and how can its efficacy be tested in cellular models?
Methodological Answer:
- Mechanistic Hypothesis : The 5-fluoro and 5-iodo modifications may act as chain terminators in viral RNA/DNA synthesis by mimicking natural nucleosides, inhibiting polymerase activity .
- Experimental Design :
- In vitro polymerase assays : Use purified viral polymerases (e.g., HCV NS5B or HIV RT) with radiolabeled NTPs. Measure incorporation of the compound via gel electrophoresis or scintillation counting.
- Cell-based antiviral assays : Infect human hepatoma (Huh7) or T-cell (MT-4) lines with relevant viruses (e.g., HCV, HIV). Treat with the compound (1–100 µM) and quantify viral load via qRT-PCR or plaque assays .
Q. Q4. How can researchers address contradictory data on the cytotoxicity of this compound in normal versus cancer cell lines?
Methodological Answer:
- Dose-Response Profiling : Test cytotoxicity in normal (e.g., HEK293) and cancer (e.g., HeLa) cells using MTT assays. Calculate IC₅₀ values (typical range: 10–50 µM for selective toxicity).
- Mechanistic Studies :
Q. Q5. What strategies optimize the compound’s use as a prodrug for targeted drug delivery?
Methodological Answer:
- Prodrug Design : Conjugate the 5'-iodo group with tumor-targeting moieties (e.g., folate or EGFR ligands) via biodegradable linkers (e.g., ester or disulfide bonds).
- In vivo Validation :
- Pharmacokinetics : Administer the prodrug intravenously in murine models. Measure plasma half-life and tissue distribution using radiolabeled (¹²⁵I) analogs.
- Tumor-Specific Activation : Use xenograft models to compare tumor vs. normal tissue metabolite levels via LC-MS/MS .
Safety and Handling
Q. Q6. What safety protocols are critical when handling this iodinated nucleoside analog?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
